

Aspergillin PZ: A Technical Overview of a Bioactive Fungal Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Aspergillin PZ	
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Introduction

Aspergillin PZ is a structurally complex isoindole alkaloid first isolated from the fungus Aspergillus awamori.[1] As a member of the cytochalasan family of natural products, it has garnered interest for its notable biological activities, including antifungal and cytotoxic properties.[2] This technical guide provides a consolidated overview of the molecular characteristics, synthetic approaches, and known mechanisms of action of Aspergillin PZ, presenting key data for researchers in natural product chemistry and drug discovery.

Molecular Profile

The fundamental molecular attributes of **Aspergillin PZ** are summarized below.



Property	Value	Source
Molecular Formula	C24H35NO4	[1][3][2][4]
Molecular Weight	401.5 g/mol	[4]
401.54 g/mol	[3]	
401.5470 Da	[1]	_
Accurate Mass	401.2566 Da	[1]
401.25660860 Da	[4]	
Chemical Class	Isoindole Alkaloid, Cytochalasan	[1][5][6]
Origin	Aspergillus awamori	[1][5]

Biological Activity

Aspergillin PZ has demonstrated a range of biological effects. It induces morphological deformities in the conidia of the fungus Pyricularia oryzae.[5][2] Furthermore, it exhibits selective antibacterial activity against Staphylococcus epidermidis (MIC = 20 μM), while being less effective against Staphylococcus aureus, Escherichia coli, and Bacillus cereus (MICs > 20 μM).[2] In terms of cytotoxicity, **Aspergillin PZ** is active against HL-60 promyelocytic leukemia cells with an IC₅₀ value of 56.61 μM.[2] However, its cytotoxic effects against THP-1 acute monocytic leukemia and PC3 prostate cancer cells are less potent (IC₅₀s > 80 μM).[2]

Experimental ProtocolsIsolation and Purification

The initial isolation of **Aspergillin PZ** from the fermentation broth of Aspergillus awamori was achieved through activity-guided fractionation and purification.[5] The structural elucidation was performed using spectral data, primarily 2D NMR, and was ultimately confirmed by X-ray analysis.[5] For detailed experimental procedures, researchers should refer to the original publication by Zhang et al. in the Journal of Antibiotics.

Biomimetic Total Synthesis

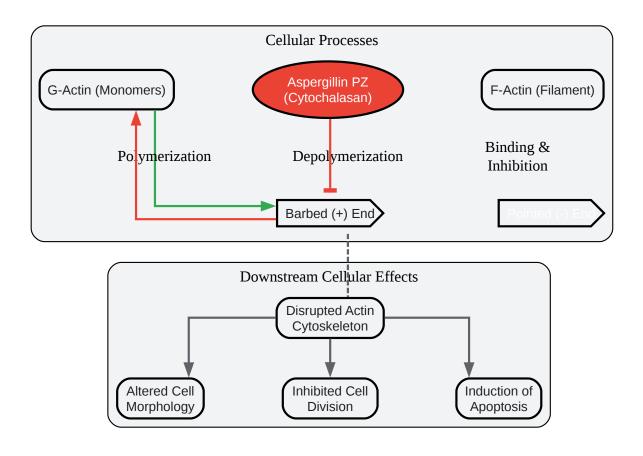


A biomimetic total synthesis of (+)-**Aspergillin PZ** has been developed, providing a chemical route to this complex natural product.[6] A key strategic element of this synthesis is a high-pressure Diels-Alder reaction to construct the isoindolone core.[1] The synthesis is described as a 13-step process starting from divinyl carbinol.[1] The endgame of the synthesis involves a proposed "vinylogous Prins reaction" from the precursor aspochalasin D to form the intricate pentacyclic skeleton of **Aspergillin PZ**.[1][6] For the complete, step-by-step methodology, the work by Reyes et al. on the biomimetic synthesis of **Aspergillin PZ** should be consulted.

Mechanism of Action and Signaling

Specific signaling pathways directly modulated by **Aspergillin PZ** have not been extensively detailed in available literature. However, as a member of the cytochalasan class, its primary mechanism of action is understood to be the inhibition of actin polymerization.[4] Cytochalasans bind to the barbed, fast-growing end of actin filaments, which blocks both the assembly and disassembly of actin monomers.[4] This disruption of the actin cytoskeleton can lead to a variety of cellular effects, including changes in cell morphology, inhibition of cell division and motility, and in some cases, apoptosis.[4]





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Caption: General mechanism of cytochalasans like **Aspergillin PZ** on actin dynamics.

The diagram above illustrates the general mechanism of action for cytochalasans. By binding to the barbed end of actin filaments, **Aspergillin PZ** inhibits the dynamic process of polymerization, leading to a disruption of the actin cytoskeleton and subsequent downstream cellular consequences. The specific upstream and downstream signaling cascades that are impacted by **Aspergillin PZ** to produce its selective cytotoxicity remain an area for further investigation.

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References

- 1. Biomimetic Synthesis of (+)-Aspergillin PZ PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Cytochalasans and Their Impact on Actin Filament Remodeling PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochalasin Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Aspergillin PZ: A Technical Overview of a Bioactive Fungal Metabolite]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605644#aspergillin-pz-molecular-formula-and-weight]

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